Diinosine-5',5"-pentaphosphate, also known as diinosine pentaphosphate, is a dinucleotide polyphosphate compound. It is recognized for its significant biological activity, particularly as an antagonist at certain purinergic receptors, such as the P2X1 receptor. This compound is part of a larger class of molecules derived from adenosine triphosphate, which are involved in various physiological processes, including neurotransmission and platelet aggregation. Diinosine pentaphosphate plays a crucial role in modulating signaling pathways within cells, making it a subject of interest in pharmacological research and applications .
Diinosine pentaphosphate is synthesized enzymatically from its precursor, diadenosine pentaphosphate. It belongs to the family of dinucleoside polyphosphates, which are naturally occurring molecules found in high concentrations within cellular granules, particularly in platelets. These compounds are released during platelet activation and have been implicated in various biological functions, including acting as signaling molecules in the cardiovascular system .
The primary method for synthesizing diinosine pentaphosphate involves the enzymatic degradation of diadenosine pentaphosphate using the enzyme 5’-adenylic deaminase. This reaction converts diadenosine pentaphosphate into diinosine pentaphosphate under controlled conditions. The synthesis typically occurs in a buffered solution to maintain optimal pH levels for enzymatic activity.
The synthesis process can be summarized as follows:
Diinosine-5',5"-pentaphosphate consists of two ribosylated inosine molecules linked by a chain of five phosphate groups. Its molecular formula is , and it has a complex structure that allows it to interact with various receptors effectively.
Diinosine pentaphosphate primarily participates in hydrolysis reactions where it breaks down into its constituent nucleotides. Additionally, it can engage in phosphorylation and dephosphorylation reactions that involve the transfer of phosphate groups.
Diinosine pentaphosphate acts as an antagonist at the P2X1 receptor by binding to it and inhibiting its activity. This receptor plays a critical role in ATP-mediated signaling pathways related to ion transport across cell membranes. The antagonistic action is concentration-dependent and varies based on receptor subtype and ligand presence.
Upon binding to the P2X1 receptor:
Diinosine pentaphosphate is typically a white to off-white powder that is soluble in water due to its ionic nature.
The compound exhibits several notable chemical properties:
Diinosine pentaphosphate has several scientific applications:
Diinosine-5',5"-pentaphosphate (Ip₅I) is biosynthesized through the enzymatic deamination of diadenosine pentaphosphate (Ap₅A), a reaction catalyzed by 5′-adenylic deaminase. This enzyme selectively converts the adenine moieties of Ap₅A into hypoxanthine, yielding Ip₅I while preserving the pentaphosphate bridge. The reaction occurs under physiological pH conditions (typically pH 7.0–7.5) and requires no cofactors, making it suitable for in vitro synthesis [4].
The structural specificity of this process is notable:
Critical parameters for maximizing yield include:
Table 1: Enzymatic Synthesis Parameters for Ip₅I Production
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 6.8–7.2 | ±15% outside range |
Ap₅A Concentration | 1–4 mM | >30% loss at >5 mM |
Temperature | 35–37°C | <20% loss at 25°C |
Reaction Duration | 45–60 min | Plateau after 75 min |
This enzymatic route is biologically relevant in purinergic signaling pathways, where Ip₅I acts as a P2X₁ receptor antagonist in thrombocytes and neuronal cells [4]. Endogenous Ip₅I derives from Ap₅A stored in secretory granules, though its in vivo concentrations are 10–100-fold lower than Ap₅A due to rapid ectoenzyme-mediated hydrolysis [4].
Reverse-phase ion-pairing chromatography (RP-IPC) is the cornerstone of Ip₅I purification, resolving it from deamination byproducts (e.g., unreacted Ap₅A, adenosine monophosphates) and enzymatic contaminants. Key methodological advances include:
Chromatographic Parameters
Table 2: HPLC Conditions for Ip₅I Analysis and Purification
Component | Specification | Function |
---|---|---|
Column | C₁₈, 100 × 2 mm, 2.5 µm | Hydrophobic separation |
Mobile Phase A | 10 mM TEA + 15 mM acetic acid in H₂O:MeOH (97:3) | Ion-pairing in aqueous phase |
Mobile Phase B | Methanol | Organic modifier |
Flow Rate | 0.2 mL/min | Optimal backpressure |
Detection | Orbitrap MS (m/z 913.3, negative mode) | Mass accuracy < 3 ppm |
Analytical Validation
Process-Scale Considerations
For preparative isolation:
This methodology supports both analytical quantification in cellular metabolomics and preparative-scale synthesis of research-grade Ip₅I, enabling studies of its antagonism of purinergic receptors and roles in platelet aggregation [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0